![molecular formula C18H18N4O2S B5586642 4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5586642.png)
4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in ethanol, yielding an 80% product through recrystallization from ethanol. This process highlights the compound's synthetic accessibility and the role of catalytic acetic acid in facilitating the reaction (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of related triazole derivatives showcases significant diversity, with various compounds crystallizing in different systems and exhibiting unique dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. These structural features play a crucial role in the compound's biological interactions and pharmacological potential (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives, including 4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions, such as aminomethylation and cyanoethylation, underscore the versatility of triazole compounds in chemical synthesis and their utility in creating novel molecules with potential biological activities (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and its potential applications in drug formulation and development (Labanauskas et al., 2001).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity towards different functional groups, potential for bioconjugation, and stability under various conditions, are critical for their application in medicinal chemistry and drug design. These properties are determined by the compound's molecular structure and the electronic distribution within the molecule, guiding its interactions with biological targets (Bekircan et al., 2008).
Mechanism of Action
properties
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-4-5-7-14(12)17-20-21-18(25)22(17)19-11-13-8-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMBXBTYQOUOBF-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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